molecular formula C14H18FNO5 B1303048 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959583-77-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No. B1303048
M. Wt: 299.29 g/mol
InChI Key: YNOBBUWJBOPQEM-QWRGUYRKSA-N
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Description

The compound is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protective group, a 4-fluorophenyl group, and a hydroxypropanoic acid moiety. This structure suggests that it could be a β-analogue of aromatic amino acids, which are important in the synthesis of peptides and in medicinal chemistry due to their ability to influence the conformation and biological activity of peptide sequences.

Synthesis Analysis

The synthesis of related β-amino acid derivatives has been described in the literature. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are structurally similar to the compound of interest, involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. The tert-butyl bromoacetate can be used as an electrophile, followed by the introduction of nitrogen through the Curtius reaction . Although the exact synthesis of the compound is not detailed, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes a chiral center at the 2-hydroxypropanoic acid position and another at the amino group position, resulting in the (2S,3S) configuration. The presence of the Boc group provides steric bulk and protects the amino functionality during synthetic procedures. The 4-fluorophenyl group is a common motif in medicinal chemistry, often used to modulate the biological activity and metabolic stability of pharmaceuticals.

Chemical Reactions Analysis

The Boc-protected amino acid can undergo various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The fluorine atom on the phenyl ring can be involved in halogen bonding and can influence the electronic properties of the molecule, potentially affecting its reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The Boc group would increase the molecule's steric bulk and hydrophobicity, while the fluorine atom would contribute to the molecule's lipophilicity and could affect its hydrogen bonding capacity. The hydroxy group would provide a site for hydrogen bonding and could increase the compound's solubility in polar solvents.

Scientific Research Applications

  • Synthetic Organic Chemistry

    • The Boc group finds large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
  • Biosynthetic and Biodegradation Pathways

    • The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
  • Biocatalytic Processes

    • The tert-butyl group could potentially be applied in biocatalytic processes . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

properties

IUPAC Name

(2S,3S)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBBUWJBOPQEM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376150
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

CAS RN

959583-77-8
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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